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molecular formula C13H7ClO B1594422 2-CHLORO-9H-FLUOREN-9-ONE CAS No. 3096-47-7

2-CHLORO-9H-FLUOREN-9-ONE

Cat. No. B1594422
M. Wt: 214.64 g/mol
InChI Key: RBPGISZOPGTNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968809

Procedure details

A methanol free, 40% solution of Triton B in pyridine (8 mL) was added to a stirred, room temperature solution of commercially available (Alpha) 2-chlorofluorene (17) (42 g, 0.21 mmoL) in pyridine (257 mL) and oxygen was bubbled through the mixture at a moderate rate for 18 h. The majority of the pyridine was then removed on the rotary evaporator at reduced pressure and 5% aqueous hydrochloric acid (500 mL) was added to the residue. The solid was collected by filtration and washed with 5% aqueous hydrochloric acid and water. After drying, the solid was extracted repeatedly with hexane to remove some hexane insoluble impurities. Evaporation of the hexane left 42.7 g(95%) of 2-chloro-9-fluorenone: mp 110°-113° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
257 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[OH:2].[Cl:3][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1>N1C=CC=CC=1.O=O>[Cl:3][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:2])[C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
42 g
Type
reactant
Smiles
ClC1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
257 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the mixture at a moderate rate for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The majority of the pyridine was then removed on the rotary evaporator at reduced pressure and 5% aqueous hydrochloric acid (500 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 5% aqueous hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
After drying
EXTRACTION
Type
EXTRACTION
Details
the solid was extracted repeatedly with hexane
CUSTOM
Type
CUSTOM
Details
to remove some hexane insoluble impurities
CUSTOM
Type
CUSTOM
Details
Evaporation of the hexane
WAIT
Type
WAIT
Details
left 42.7 g(95%) of 2-chloro-9-fluorenone

Outcomes

Product
Name
Type
Smiles
ClC1=CC=2C(C3=CC=CC=C3C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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